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Introduction

RGX-104 is a first-in-class small molecule agonist of the Liver X Receptor (LXR) that has
shown promise in cancer immunotherapy.[1][2][3] Its mechanism of action involves the
transcriptional activation of the Apolipoprotein E (ApoE) gene.[1][2][3] The resulting increase in
ApoOE protein expression modulates the innate immune response, leading to anti-tumor activity.
[1][2][3] Accurate and reproducible methods to quantify the induction of ApoE gene expression
are crucial for the preclinical and clinical development of RGX-104 and other LXR agonists.

This application note provides a detailed protocol for measuring the relative gene expression of
ApoE in a human hepatoma cell line (HepG2) treated with RGX-104 using Reverse
Transcription Quantitative Polymerase Chain Reaction (RT-gPCR). The HepG2 cell line is a
relevant in vitro model as the liver is a primary site of ApoE production.

Signaling Pathway of RGX-104

RGX-104, as an LXR agonist, activates the LXR/RXR heterodimer, which then binds to LXR
response elements (LXRES) in the promoter region of target genes, including ApoE, to initiate
transcription.
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RGX-104 signaling pathway for ApoE induction.

Experimental Workflow
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The overall experimental workflow for measuring ApoE gene expression after RGX-104
treatment is depicted below.
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Experimental workflow for qPCR analysis.

Experimental Protocols
Cell Culture and Treatment

This protocol describes the culture of HepG2 cells and subsequent treatment with RGX-104.
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Materials:

HepG2 cells (ATCC® HB-8065™)

e Dulbecco's Modified Eagle's Medium (DMEM)
o Fetal Bovine Serum (FBS)
 Penicillin-Streptomycin

e Trypsin-EDTA

o Phosphate-Buffered Saline (PBS)

e RGX-104

e DMSO (vehicle control)

o 6-well cell culture plates

Procedure:

o Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-
Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

o Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency
at the time of treatment.

e Treatment:
o Prepare a stock solution of RGX-104 in DMSO.
o Dilute the RGX-104 stock solution in cell culture medium to a final concentration of 2 uM.

o Prepare a vehicle control with the same final concentration of DMSO as the RGX-104-
treated wells.

o Remove the old medium from the cells and replace it with the medium containing either
RGX-104 or the vehicle control.
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o Incubate the cells for 24 hours.

Total RNA Extraction

This protocol details the extraction of total RNA from cultured HepG2 cells using a TRIzol-
based method.

Materials:
e TRIzoI® Reagent
e Chloroform
* |sopropanol
» 75% Ethanol (in RNase-free water)
* RNase-free water
e Microcentrifuge tubes
Procedure:
e Cell Lysis:
o Aspirate the medium from the wells.

o Add 1 mL of TRIzol® Reagent directly to each well and lyse the cells by pipetting up and
down.

e Phase Separation:
o Transfer the lysate to a microcentrifuge tube.
o Add 0.2 mL of chloroform per 1 mL of TRIzol® Reagent.

o Shake the tube vigorously for 15 seconds and incubate at room temperature for 2-3
minutes.
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o Centrifuge at 12,000 x g for 15 minutes at 4°C.

e RNA Precipitation:

[e]

Transfer the upper aqueous phase to a new tube.

o

Add 0.5 mL of isopropanol per 1 mL of TRIzol® Reagent used.

[¢]

Incubate at room temperature for 10 minutes.

[¢]

Centrifuge at 12,000 x g for 10 minutes at 4°C.
 RNA Wash:
o Discard the supernatant.
o Wash the RNA pellet with 1 mL of 75% ethanol.
o Centrifuge at 7,500 x g for 5 minutes at 4°C.
* RNA Resuspension:
o Air-dry the RNA pellet for 5-10 minutes.
o Resuspend the pellet in an appropriate volume of RNase-free water.
o Quantification and Quality Control:

o Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
An A260/A280 ratio of ~2.0 is considered pure.

Reverse Transcription (cDNA Synthesis)

This protocol describes the synthesis of complementary DNA (cDNA) from the extracted total
RNA.

Materials:

» Reverse Transcription Kit (e.g., iScript™ cDNA Synthesis Kit)
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» Total RNA sample
¢ Nuclease-free water
Procedure:

o Reaction Setup: Prepare the reverse transcription reaction mix according to the
manufacturer's instructions. A typical reaction includes:

o 5x Reaction Buffer
o Reverse Transcriptase
o Total RNA (1 pg)
o Nuclease-free water to a final volume of 20 pL.
 Incubation: Incubate the reaction mix in a thermal cycler with the following program:
o Priming: 5 minutes at 25°C
o Reverse Transcription: 20 minutes at 46°C
o Inactivation: 1 minute at 95°C

o Storage: Store the resulting cDNA at -20°C.

qPCR Amplification

This protocol outlines the qPCR reaction setup for measuring ApoE gene expression using a
SYBR Green-based assay.

Materials:
* SYBR Green gPCR Master Mix (2x)
o Forward and Reverse Primers for ApoE and a housekeeping gene (e.g., GAPDH or ACTB)

o cDNA template
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¢ Nuclease-free water

e gPCR plate

Primer Sequences:

Gene Forward Primer (5' to 3') Reverse Primer (5' to 3')

GGGTCGCTTTTGGGATTACC CAACTCCTTCATGGTCTCGT

ApoE
TG CcC
GAAGGTGAAGGTCGGAGTC
GAPDH A GAAGATGGTGATGGGATTTC
ACTE CACCATTGGCAATGAGCGG AGGTCTTTGCGGATGTCCA
TTC CGT
Procedure:

o Reaction Setup: Prepare the gPCR reaction mix on ice. For each reaction, combine:

[¢]

10 pL of 2x SYBR Green gPCR Master Mix

[e]

1 pL of Forward Primer (10 pM)

o

1 pL of Reverse Primer (10 uM)

o

2 uL of cDNA template (diluted 1:10)

[¢]

6 uL of Nuclease-free water to a final volume of 20 pL.

o Plate Setup: Pipette the reaction mix into a qPCR plate. Include triplicate reactions for each
sample and no-template controls (NTC).

e gPCR Cycling: Run the gPCR in a real-time PCR detection system with the following cycling
conditions:

o I|nitial Denaturation: 95°C for 3 minutes
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o 40 Cycles:
» Denaturation: 95°C for 10 seconds
» Annealing/Extension: 60°C for 30 seconds

o Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified
product.

Data Presentation

The relative expression of the ApoE gene is calculated using the delta-delta Ct (AACt) method.
The data is normalized to an endogenous control gene (GAPDH or ACTB) and expressed as a
fold change relative to the vehicle-treated control group.

Table 1: lllustrative gPCR Data for ApoE Gene Expression

Housekeepi AACt (ACt

Target Gene Fold
Treatment ng Gene ACt (ApoE - Treated -

(ApoE) Ct Change (2/-
Group (GAPDH) Ct GAPDH) ACt

(Mean * SD) . AACH)

(Mean * SD) Vehicle)

Vehicle

245+0.21 18.2 +0.15 6.3 0 1.0
Control
RGX-104 (2

M) 21.8+0.18 18.3+0.12 35 -2.8 6.96

H

Note: The data presented in this table is for illustrative purposes only and represents a
hypothetical outcome.

Summary

This application note provides a comprehensive and detailed protocol for the quantification of
ApoE gene expression in response to RGX-104 treatment using RT-gPCR. The provided
methodologies for cell culture, RNA extraction, reverse transcription, and qPCR, along with the
illustrative data, serve as a valuable resource for researchers investigating the mechanism of
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action of RGX-104 and other LXR agonists. Adherence to these protocols will enable the
generation of reliable and reproducible data on ApoE gene expression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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